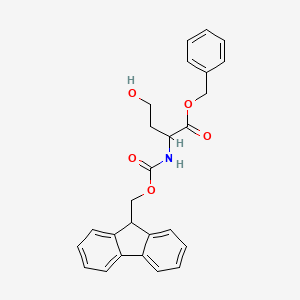

![molecular formula C13H16Cl2N2O3 B12074641 Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-(Chlormethyl)-1-(2-Methoxyethyl)-1H-Benzo[d]imidazol-6-carboxylat-Hydrochlorid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzoimidazol-Kern umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(Chlormethyl)-1-(2-Methoxyethyl)-1H-Benzo[d]imidazol-6-carboxylat-Hydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen:

Bildung des Benzoimidazol-Kerns: Dies wird normalerweise durch die Kondensation von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat erreicht.

Einführung der Chlormethylgruppe: Dieser Schritt beinhaltet die Chlormethylierung des Benzoimidazolrings, häufig unter Verwendung von Chlormethylmethylether oder ähnlichen Reagenzien.

Addition der Methoxyethylgruppe: Dies kann durch Alkylierungsreaktionen erfolgen, bei denen das Benzoimidazol-Derivat unter basischen Bedingungen mit 2-Methoxyethylhalogeniden behandelt wird.

Veresterung: Der letzte Schritt umfasst die Veresterung der Carbonsäuregruppe zur Bildung des Methylesters.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-(Chlormethyl)-1-(2-Methoxyethyl)-1H-Benzo[d]imidazol-6-carboxylat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Oxidation und Reduktion: Der Benzoimidazol-Kern kann Oxidations- und Reduktionsreaktionen eingehen, wodurch seine elektronischen Eigenschaften verändert werden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien umfassen Nucleophile wie Amine, Thiole und Alkohole.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hydrolyse: Saure oder basische wässrige Lösungen werden für Hydrolysereaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution eine Vielzahl von substituierten Benzoimidazol-Derivaten ergeben, während die Hydrolyse die entsprechende Carbonsäure erzeugt.

Wissenschaftliche Forschungsanwendungen

Methyl-2-(Chlormethyl)-1-(2-Methoxyethyl)-1H-Benzo[d]imidazol-6-carboxylat-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle in der Medikamentenentwicklung zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(Chlormethyl)-1-(2-Methoxyethyl)-1H-Benzo[d]imidazol-6-carboxylat-Hydrochlorid umfasst seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Chlormethylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen eingehen, wodurch ihre Funktion möglicherweise verändert wird. Der Benzoimidazol-Kern kann mit verschiedenen biologischen Signalwegen interagieren und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzimidazole core can interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Chlormethyl-3,4-Dimethoxypyridin-Hydrochlorid

- 2-Chlormethyl-4-Methoxy-3,5-Dimethylpyridin-Hydrochlorid

Vergleich

Im Vergleich zu ähnlichen Verbindungen ist Methyl-2-(Chlormethyl)-1-(2-Methoxyethyl)-1H-Benzo[d]imidazol-6-carboxylat-Hydrochlorid aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Chlormethyl- als auch Methoxyethylgruppen einzigartig. Diese einzigartige Struktur verleiht unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C13H16Cl2N2O3 |

|---|---|

Molekulargewicht |

319.18 g/mol |

IUPAC-Name |

methyl 2-(chloromethyl)-3-(2-methoxyethyl)benzimidazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H15ClN2O3.ClH/c1-18-6-5-16-11-7-9(13(17)19-2)3-4-10(11)15-12(16)8-14;/h3-4,7H,5-6,8H2,1-2H3;1H |

InChI-Schlüssel |

WZSLHFLUNJMFSS-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C2=C(C=CC(=C2)C(=O)OC)N=C1CCl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)